Arotinolol is classified as a beta-blocker and is utilized in various therapeutic contexts, particularly in the management of heart conditions. The deuterated version, Arotinolol-D5, is synthesized to study the compound's metabolic pathways and improve its efficacy and safety profile. The use of deuterium can enhance the stability of the compound and may lead to prolonged action within the body.
The synthesis of Arotinolol-D5 typically involves the incorporation of deuterium atoms into the molecular structure of arotinolol. This can be achieved through various synthetic routes, including:
For instance, the synthesis may start from commercially available precursors that undergo reactions such as nucleophilic substitutions or reductive aminations, followed by purification processes like high-performance liquid chromatography (HPLC) to isolate the desired product with high purity .
The molecular structure of Arotinolol-D5 retains the core framework of arotinolol but includes five deuterium atoms. This modification can be represented structurally as follows:
The presence of deuterium alters the vibrational frequencies in infrared spectroscopy and nuclear magnetic resonance (NMR) spectra, which can be used to confirm its identity and purity .
Arotinolol-D5 participates in various chemical reactions similar to its non-deuterated counterpart. Key reactions include:
These reactions are essential for further functionalization or modification of Arotinolol-D5 for specific therapeutic applications .
Arotinolol exerts its pharmacological effects primarily through blockade of beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. The alpha-1 blocking action results in vasodilation, further contributing to its antihypertensive effects.
These properties are crucial for formulation development and influence how the drug is administered and absorbed .
Arotinolol-D5 has potential applications in several areas:
Arotinolol-D5 is a deuterium-labeled isotopologue of the established α/β-adrenergic receptor blocker arotinolol. This compound incorporates five deuterium atoms at specific molecular positions to enable advanced pharmacological research, particularly in drug metabolism and receptor interaction studies. As a stable isotope analog, Arotinolol-D5 preserves the biological activity of the parent compound while offering distinct physicochemical advantages for analytical applications. Its development exemplifies the strategic application of deuterium labeling in modern medicinal chemistry to overcome research limitations associated with conventional compounds [1] [7].
Molecular Architecture: Arotinolol-D5 (chemical name: (±)-5-[2-[[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]thio]-4-thiazolyl]-2-thiophenecarboxamide-D5) features deuterium substitution at five hydrogen positions within the tertiary butyl moiety (-C(CH₃)₃ → -C(CD₃)₃). This modification yields the molecular formula C₁₅H₁₆D₅N₃O₂S₃, with a molecular weight of 376.57 g/mol—5 atomic mass units higher than non-deuterated arotinolol (C₁₅H₂₁N₃O₂S₃, MW 371.53 g/mol) [1] [9]. The structural core consists of:
Stereochemical Properties: Like the parent compound, Arotinolol-D5 exists as a racemic mixture due to the chiral center at the 2-hydroxypropyl moiety. No significant alterations in pKa (predicted ~9.5) or logP (calculated ~1.8) occur versus non-deuterated arotinolol, preserving its receptor binding profile [5] [8].
Analytical Distinctions: The deuterium labeling creates unique spectroscopic signatures:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7